Methyl 2-hydroxy-2-methyl-3-oxobutyrate

Description

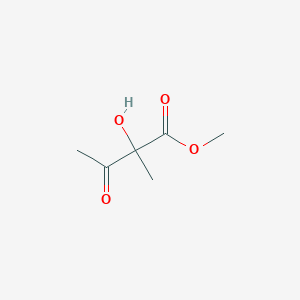

Methyl 2-hydroxy-2-methyl-3-oxobutyrate (CAS: 72450-34-1) is an organic ester with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. Its structure features a hydroxyl (-OH) group at the 2-position, a methyl (-CH₃) substituent adjacent to the hydroxyl, and a ketone (3-oxo) group at the 3-position, all esterified with a methyl group (Figure 1). Key physicochemical properties include:

Properties

IUPAC Name |

methyl 2-hydroxy-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)6(2,9)5(8)10-3/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOXHAVSBXMUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394945 | |

| Record name | Methyl 2-hydroxy-2-methyl-3-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72450-34-1 | |

| Record name | Methyl 2-hydroxy-2-methyl-3-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Applications in Scientific Research

-

Intermediate in Organic Synthesis :

- Methyl 2-hydroxy-2-methyl-3-oxobutyrate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of chiral building blocks for pharmaceuticals.

- Biochemical Studies :

- NMR Studies :

- Pharmaceutical Applications :

- Agrochemical Applications :

Case Study 1: Synthesis of Chiral Precursors

A study investigated the synthesis of chiral precursors using this compound. The research demonstrated that manipulating reaction conditions could yield significant improvements in product purity and yield, highlighting its utility in asymmetric synthesis processes.

Case Study 2: Metabolic Pathway Analysis

In a recent study focused on metabolic pathways, this compound was used as a tracer to analyze the biosynthesis of branched-chain amino acids. The findings provided insights into metabolic fluxes and enzyme regulation, emphasizing its importance in biochemistry research.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2-methyl-3-oxobutyrate exerts its effects depends on the specific reaction or application. For example, in biochemical studies, it may interact with enzymes to modulate metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share functional groups (e.g., esters, ketones, hydroxyl groups) but differ in substituents, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Methyl 2-hydroxy-2-methyl-3-oxobutyrate and Analogues

*Estimated based on structural analogs.

Key Differences and Research Insights

Substituent Effects on Reactivity: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to non-hydroxylated esters (e.g., Ethyl 3-methyl-2-oxobutyrate), influencing solubility and interaction with enzymes .

LogP and Solubility:

- This compound’s negative LogP (-0.4) suggests moderate hydrophilicity, contrasting with Ethyl 3-methyl-2-oxobutyrate (LogP ~1.2), which is more hydrophobic and suited for lipid-rich applications .

Biological Relevance: 3-Methyl-2-oxobutyric acid (a carboxylic acid analog) is a metabolic intermediate in branched-chain amino acid degradation, unlike its esterified counterparts, which lack direct metabolic roles .

The hydroxyl group in this compound may facilitate nucleophilic reactions or chelation, expanding its utility in metal-catalyzed syntheses .

Biological Activity

Methyl 2-hydroxy-2-methyl-3-oxobutyrate (MMB) is a compound of significant interest due to its biological activity, particularly as a metabolite in various organisms. This article delves into its biological properties, mechanisms of action, and potential applications in biochemical research.

- Molecular Formula : C6H10O4

- Molecular Weight : 146.14 g/mol

- Key Structural Features : MMB contains a hydroxyl group and a keto group, which contribute to its reactivity and role in metabolic pathways.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Not available |

| Stability | Not available |

Biological Activity

MMB exhibits notable biological activity, primarily as a precursor in the biosynthesis of essential amino acids such as valine and leucine. It plays a crucial role in protein synthesis and metabolism, particularly in Escherichia coli (E. coli) where isotopically labeled MMB can be used to study protein dynamics through techniques like nuclear magnetic resonance (NMR) spectroscopy .

- Metabolic Pathways : MMB is involved in various metabolic pathways, particularly those related to amino acid synthesis.

- Proteomics Applications : Researchers utilize MMB for studying protein folding and stability, enabling insights into cellular processes.

- Potential Therapeutic Targets : Its role in metabolic pathways suggests potential applications in targeting metabolic disorders or enhancing protein synthesis in biotechnological applications.

Study on Protein Synthesis

In a study utilizing isotopically labeled MMB, researchers investigated its incorporation into proteins expressed by E. coli. This approach allowed for the tracking of protein interactions and stability over time, providing valuable data on metabolic processes within the cell.

Role in Amino Acid Biosynthesis

MMB has been identified as a precursor for valine and leucine synthesis. This has implications for understanding amino acid metabolism and its impact on growth and development in various organisms .

Research Findings

Recent studies have highlighted the importance of MMB in metabolic research:

- Metabolic Profiling : MMB has been shown to influence metabolic profiles in organisms, indicating its potential role as a biomarker for metabolic health .

- Enzymatic Reactions : Research indicates that MMB may participate in enzymatic reactions that are crucial for cellular metabolism, although specific enzymes involved remain to be fully elucidated .

Tables of Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.